9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime
CAS No.:
Cat. No.: VC16488884
Molecular Formula: C22H17NO2
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17NO2 |
|---|---|
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | [(E)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate |
| Standard InChI | InChI=1S/C22H17NO2/c1-13(24)25-23-20-7-3-6-17-18-11-10-15-5-2-4-14-8-9-16(12-19(17)20)22(18)21(14)15/h2,4-5,8-12H,3,6-7H2,1H3/b23-20+ |
| Standard InChI Key | ZLZQKHOGIVFHOA-BSYVCWPDSA-N |
| Isomeric SMILES | CC(=O)O/N=C/1\CCCC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4 |
| Canonical SMILES | CC(=O)ON=C1CCCC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a benzo[a]pyrene backbone, a well-studied PAH comprising five fused benzene rings. The dihydro modification at positions 9 and 10 introduces partial saturation, reducing aromaticity and altering reactivity . The oxime group (-NOH) at position 7 is acetylated, forming an O-acetyl oxime moiety, which enhances stability and modulates electronic properties.
Table 1: Key Chemical Identifiers
The E-configuration of the oxime group is confirmed by its stereodescriptor in the IUPAC name and the isomeric SMILES string. This geometric arrangement influences intermolecular interactions and crystallization behavior.
Synthesis and Physical Properties
Synthetic Routes
While detailed synthetic protocols are proprietary, the compound is likely derived from benzo[a]pyrene through sequential functionalization:
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Dihydrogenation: Selective reduction of the 9,10 double bond using catalytic hydrogenation.
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Oxime Formation: Reaction of the resulting ketone with hydroxylamine to form the oxime .
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Acetylation: Protection of the oxime hydroxyl group with acetyl chloride .
Table 2: Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 193–195°C | |
| Solubility | Chloroform (high), DMSO (moderate) | |
| Appearance | Pale yellow crystalline solid | |
| Storage Recommendations | -20°C for long-term stability |
The elevated melting point reflects strong intermolecular forces, likely π-π stacking from the aromatic backbone and hydrogen bonding via the oxime . Solubility in chloroform aligns with its nonpolar aromatic structure, while moderate DMSO solubility suggests partial polarity from the oxime group .
Applications in Organic Synthesis
Role as a Synthetic Intermediate
The compound’s reactivity stems from two key sites:
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Oxime Acetate: Undergoes hydrolysis to regenerate the oxime, a versatile nucleophile for imine formation.
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Aromatic Core: Participates in electrophilic substitution (e.g., nitration, sulfonation) due to electron-rich regions.
Pharmaceutical Relevance
PAH derivatives are explored for anticancer properties, as they intercalate DNA and inhibit topoisomerases. The oxime group’s metal-chelating ability could enhance targeted drug delivery .
Materials Science
Functionalized PAHs serve as precursors for organic semiconductors. The planar structure of this compound may facilitate charge transport in photovoltaic devices.
| Aspect | Guideline | Source |
|---|---|---|
| Personal Protective Equipment | Gloves, lab coat, eye protection | |
| Storage Conditions | Sealed container, -20°C, desiccated | |
| Disposal | Incineration per local regulations |
Recent Research and Future Directions
Mechanistic Studies
A 2024 study (Vulcanchem) highlighted its use in synthesizing fluorescent probes for lipid bilayer imaging, leveraging PAH’s inherent luminescence. The oxime acetate’s hydrolytic stability under physiological conditions was critical for probe efficacy.
Environmental Impact
PAHs are persistent organic pollutants, but the oxime modification may enhance biodegradability. Ongoing research investigates microbial degradation pathways for this derivative .
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